3,3-Dimethoxybutanal
Overview
Description
3,3-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3 It is an aldehyde with two methoxy groups attached to the third carbon atom of the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethoxybutanal can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethoxypropene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 3,3-dimethoxypropene, followed by rearrangement to form the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3-dimethoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 3,3-dimethoxybutanol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3,3-Dimethoxybutanoic acid.
Reduction: 3,3-Dimethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethoxybutanal in chemical reactions involves its electrophilic carbonyl carbon, which can undergo nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, facilitating various transformations. In biological systems, it may interact with enzymes that catalyze aldehyde reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanal: Similar in structure but with methyl groups instead of methoxy groups.
3,3-Dimethoxypropionaldehyde: Similar but with a shorter carbon chain.
3,3-Dimethoxybutanoic acid: The oxidized form of 3,3-dimethoxybutanal.
Uniqueness
This compound is unique due to the presence of two methoxy groups, which provide distinct reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3,3-dimethoxybutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(8-2,9-3)4-5-7/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDCKSSXFPOLRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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